Quantified Cytotoxicity Profile of (alphaR)-Cyclopropaneacetamide-Exatecan Against Key Cell Lines: A Direct Benchmark for ADC Payload Selection
The intrinsic cytotoxic potency of (alphaR)-Cyclopropaneacetamide-Exatecan as a small molecule has been quantitatively defined against U87MG (glioblastoma) and SK-BR-3 (breast cancer) cell lines . It demonstrates IC50 values of 8.11 μM in U87MG cells and 2.31 μM in SK-BR-3 cells. This baseline activity is critical for establishing the performance of any ADC constructed with this payload, as it defines the inherent potency of the warhead before antibody-mediated delivery.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | U87MG: 8.11 μM; SK-BR-3: 2.31 μM |
| Comparator Or Baseline | Not applicable (establishes intrinsic potency baseline for the specific molecule) |
| Quantified Difference | Not applicable |
| Conditions | Cell proliferation assay in U87MG and SK-BR-3 cell lines |
Why This Matters
This data provides the precise quantitative baseline for the warhead's inherent potency, a non-negotiable parameter for scientists designing ADCs and calculating drug-to-antibody ratio (DAR) and expected therapeutic windows.
